molecular formula C33H31BF2N4O6S B1663741 Bodipy 630/650-X CAS No. 380367-48-6

Bodipy 630/650-X

Cat. No. B1663741
CAS RN: 380367-48-6
M. Wt: 660.5 g/mol
InChI Key: TZBGLTNFAMQEEZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BODIPY™ 630/650-X is a bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . This dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds .


Synthesis Analysis

The NHS ester (or succinimidyl ester) of BODIPY™ 630/650-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting BODIPY™ 630/650-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .


Molecular Structure Analysis

The reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .


Chemical Reactions Analysis

The NHS ester of BODIPY™ 630/650-X is used for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

BODIPY 630/650-X dye is bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . It is relatively insensitive to solvent polarity and pH change .

Scientific Research Applications

Bodipy 630/650-X is used in a variety of scientific research applications, including in vivo and in vitro studies. In vivo studies involve the use of this dye to detect and monitor biological events in living organisms. In vitro studies involve the use of this dye to detect and monitor biochemical and physiological processes in test tubes or other laboratory equipment.

In Vivo

Bodipy 630/650-X is used in a variety of in vivo studies, including studies of cell signaling, cell proliferation, apoptosis, and gene expression. This dye is also used to monitor the delivery of drugs and other compounds to target tissues and organs.

In Vitro

Bodipy 630/650-X is used in a variety of in vitro studies, including studies of protein-protein interactions, enzyme kinetics, and DNA/RNA hybridization. This dye is also used to detect and monitor the uptake of drugs and other compounds by cells.

Mechanism of Action

Target of Action

BODIPY 630/650-X, also known as this compound, is primarily used as a fluorescent probe for various biological targets . It is often conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection . It has been used as a fluorescent conjugate of the adenosine receptor ligand N-ethylcarboxamido-adenosine (NECA) .

Mode of Action

The NHS ester (or succinimidyl ester) of this compound is a popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the biomolecule to which it is conjugated. The resulting this compound conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make the conjugates useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Pharmacokinetics

The dye is typically dissolved in high-quality anhydrous dimethylformamide (dmf) or dimethylsulfoxide (dmso), and the reaction is carried out in 01-02 M sodium bicarbonate buffer, pH 83, at room temperature for 1 hour .

Result of Action

The resulting this compound conjugates display bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties can be useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Action Environment

this compound dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds . The dye is stored in a refrigerator (-5 to -30°C) and protected from light .

Biological Activity

Bodipy 630/650-X has a high degree of specificity and selectivity for biological targets. This dye is used to detect and monitor a variety of biological events, including protein-protein interactions, enzyme kinetics, DNA/RNA hybridization, cell signaling, cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. This dye has been used to detect and monitor the uptake of drugs and other compounds by cells, as well as to detect and monitor the delivery of drugs and other compounds to target tissues and organs.

Advantages and Limitations for Lab Experiments

Bodipy 630/650-X has several advantages for use in lab experiments. This dye has a high degree of specificity and selectivity for biological targets, and is highly sensitive to light. Furthermore, this dye is water-soluble, making it easy to use in a variety of applications. However, this compound is not always suitable for long-term studies, as it can be degraded over time.

Future Directions

In the future, Bodipy 630/650-X could be used to study a variety of biological processes, including cell differentiation, stem cell biology, and disease progression. This dye could also be used to develop new imaging techniques, such as fluorescence microscopy and flow cytometry. Furthermore, this compound could be used to develop new drugs and other compounds, as well as to monitor their effects in vivo and in vitro. Finally, this dye could be used to study the pharmacodynamics of existing drugs and other compounds, as well as to develop new methods for drug delivery.

Safety and Hazards

The substance is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations, and it does not contain any hazardous substance at more than 1% by weight .

Biochemical Analysis

Biochemical Properties

BODIPY 630/650-X plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The NHS ester (or succinimidyl ester) of this compound is commonly used to conjugate the dye to a protein or antibody . NHS esters can label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting this compound conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with lipids, membranes, and other lipophilic compounds within the cell . Its unique hydrophobic properties make it an ideal tool for staining these components .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stable fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make it useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBGLTNFAMQEEZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31BF2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.